

In Vitro Spectrum of Activity of Fosmanogepix Against Candida Species: A Technical Guide

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Compound of Interest

Compound Name: Fosmanogepix

Cat. No.: B1667579

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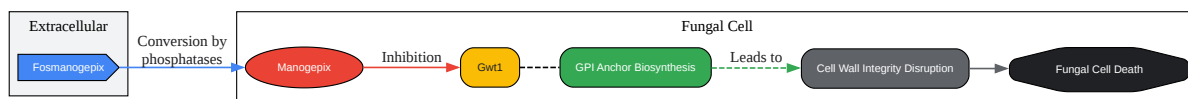
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosmanogepix, a first-in-class antifungal agent, demonstrates potent in vitro activity against a broad spectrum of *Candida* species, including strains resistant to existing antifungal therapies. As the prodrug of manogepix, it acts via a novel mechanism, inhibiting the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. This disruption of cell wall integrity leads to fungal cell death. This technical guide provides a comprehensive overview of the in vitro activity of **fosmanogepix** against clinically relevant *Candida* species, details the experimental protocols for susceptibility testing, and illustrates key pathways and workflows.

Mechanism of Action

Fosmanogepix is rapidly converted in vivo to its active moiety, manogepix. Manogepix targets and inhibits the Gwt1 enzyme, a key component in the fungal cell wall biosynthesis pathway[1]. This enzyme is responsible for the acylation of inositol, an essential step in the formation of GPI anchors. These anchors are vital for attaching mannoproteins to the fungal cell wall, a process critical for fungal growth, adhesion, and virulence[1][2]. By inhibiting Gwt1, manogepix disrupts the integrity of the fungal cell wall, leading to pleiotropic effects including altered cell morphology, reduced adhesion, and ultimately, fungal cell death[2].



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Figure 1: Mechanism of action of **fosmanogepix**.

Data Presentation: In Vitro Susceptibility of Candida Species to Manogepix

The following tables summarize the minimum inhibitory concentration (MIC) data for manogepix against various Candida species, as determined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies.

Table 1: Manogepix MICs against Candida albicans

Study Reference	Methodology	No. of Isolates	MIC Range (mg/L)	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)
Pfaller et al. (2019)[3]	CLSI	588	≤0.002–0.5	0.004	0.008
Pfaller et al. (2022)[4]	CLSI	498	≤0.002–0.06	0.004	0.008
Arendrup et al. (2020)[5]	EUCAST	1007	≤0.002–0.25	0.008	0.016
Phase 2 Trial Data[2]	CLSI	8	0.002–0.008	-	-

Table 2: Manogepix MICs against Candida auris

Study Reference	Methodology	No. of Isolates	MIC Range (mg/L)	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)
Maphanga et al. (2022)[6]	CLSI (modified)	394	0.002–0.063	0.008	0.016
Zhu et al. (2020)[7]	CLSI	200	0.004–0.06	0.03	0.03
Arendrup et al. (2020)[8]	CLSI	122	0.001–0.25	0.008	0.03
Arendrup et al. (2020)[8]	EUCAST	122	0.001–0.125	0.016	0.03
Phase 2 Trial Data[2]	CLSI	9	0.008–0.015	-	-
Phase 2 Trial Data[2]	EUCAST	9	0.004–0.03	-	-

Table 3: Manogepix MICs against *Candida glabrata*

Study Reference	Methodology	No. of Isolates	MIC Range (mg/L)	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)
Pfaller et al. (2019)[3]	CLSI	240	≤0.002–1	0.015	0.03
Pfaller et al. (2022)[4]	CLSI	196	≤0.002–0.25	0.015	0.03
Arendrup et al. (2020)[5]	EUCAST	399	≤0.002–0.5	0.016	0.03
Phase 2 Trial Data[2]	CLSI	5	0.004–0.016	-	-

Table 4: Manogepix MICs against *Candida parapsilosis* Complex

Study Reference	Methodology	No. of Isolates	MIC Range (mg/L)	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)
Pfaller et al. (2019)[3]	CLSI	158	≤0.002–0.25	0.008	0.015
Pfaller et al. (2022)[4]	CLSI	141	≤0.002–0.12	0.008	0.015
Arendrup et al. (2020)[5]	EUCAST	212	≤0.002–0.125	0.016	0.03
Phase 2 Trial Data[2]	CLSI	4	0.004–0.008	-	-

Table 5: Manogepix MICs against Other Candida Species

Species	Study Reference	Methodology	No. of Isolates	MIC Range (mg/L)	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)
C. tropicalis	Pfaller et al. (2019) [3]	CLSI	108	≤0.002–0.25	0.015	0.03
C. krusei	Pfaller et al. (2019) [3]	CLSI	49	0.5–>2	>2	>2
C. dubliniensis	Pfaller et al. (2022) [4]	CLSI	29	≤0.002–0.015	0.004	0.008
C. lusitaniae	Pfaller et al. (2022) [4]	CLSI	22	0.008–0.25	0.03	0.12
C. guilliermondii	Arendrup et al. (2020)[5]	EUCAST	30	0.008–0.06	0.03	0.03

Experimental Protocols: Antifungal Susceptibility Testing

The in vitro activity of manogepix is predominantly determined using broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) Definitive Document E.Def 7.3.2[9][10][11].

CLSI M27 Broth Microdilution Method

The CLSI M27 standard provides a reference method for the quantitative determination of MICs of antifungal agents against yeasts that cause invasive infections[9].

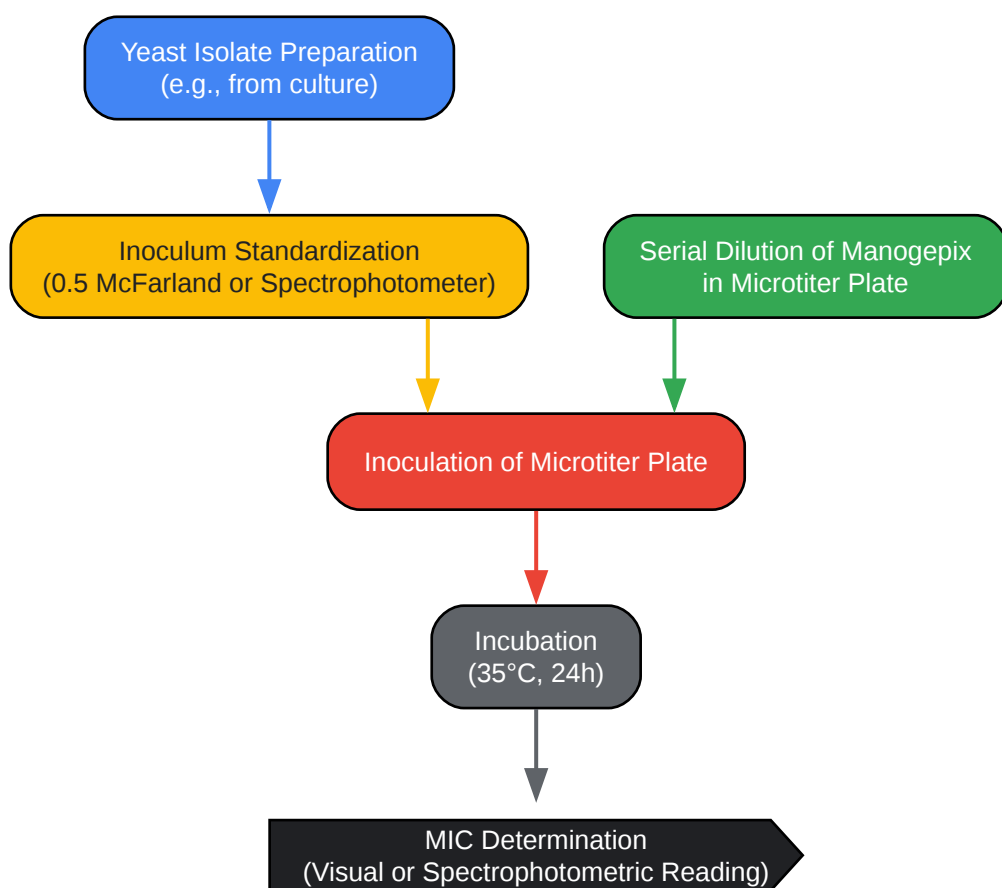
- **Medium:** RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0.
- **Inoculum Preparation:** Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in the test medium to yield a final inoculum concentration of 0.5×10^3 to 2.5×10^3 CFU/mL.
- **Antifungal Agent Preparation:** Manogepix is serially diluted in the test medium in 96-well microtiter plates.
- **Incubation:** The inoculated plates are incubated at 35°C for 24 hours.
- **Endpoint Determination:** The MIC is the lowest concentration of the antifungal agent that causes a significant reduction (typically $\geq 50\%$) in turbidity compared to the growth control well.

EUCAST E.Def 7.3.2 Broth Microdilution Method

The EUCAST methodology is another widely accepted standard for antifungal susceptibility testing[1][10][11].

- **Medium:** RPMI 1640 medium supplemented with 2% glucose and buffered with MOPS to a pH of 7.0.

- **Inoculum Preparation:** A suspension of yeast cells is prepared in sterile saline and adjusted spectrophotometrically to a specific optical density. This is further diluted to achieve a final inoculum density of 0.5×10^5 to 2.5×10^5 CFU/mL.
- **Antifungal Agent Preparation:** Similar to the CLSI method, serial dilutions of manogepix are prepared in the microtiter plates.
- **Incubation:** Plates are incubated at 35-37°C for 24 hours.
- **Endpoint Determination:** The endpoint is determined spectrophotometrically as the lowest drug concentration that inhibits growth by $\geq 50\%$ compared to the drug-free control.



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Figure 2: Antifungal susceptibility testing workflow.

Conclusion

Fosmanogepix exhibits potent and broad-spectrum in vitro activity against a wide range of *Candida* species, including multidrug-resistant isolates such as *Candida auris*. Its novel mechanism of action, targeting the fungal-specific enzyme Gwt1, provides a promising therapeutic option in the face of growing antifungal resistance. The standardized methodologies of CLSI and EUCAST are crucial for the accurate and reproducible determination of its in vitro efficacy. Further clinical investigations are warranted to fully establish the clinical utility of **fosmanogepix** in the treatment of invasive candidiasis.

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